3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-methylpyrazole with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against various biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure and reactivity.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
- 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Uniqueness
3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to the presence of both a bromine atom and a methyl group, which confer specific reactivity and binding properties. This makes it distinct from other similar compounds, which may lack one or both of these substituents, leading to different chemical and biological behaviors.
Properties
IUPAC Name |
3-bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQAOQOBVAKCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1542340-73-7 | |
Record name | 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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